6,8-dichloro-5-methylquinoline
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Overview
Description
6,8-Dichloro-5-methylquinoline: is a chemical compound belonging to the quinoline family, characterized by the presence of chlorine atoms at the 6th and 8th positions and a methyl group at the 5th position on the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dichloro-5-methylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . Another method involves the Doebner-Miller reaction, which uses aniline derivatives and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
6,8-Dichloro-5-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-dichloro-5-methylquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Metal Chelation: It can chelate metal ions, disrupting the function of metalloenzymes.
DNA Intercalation: The quinoline ring can intercalate into DNA, interfering with DNA synthesis and function.
Comparison with Similar Compounds
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Comparison: 6,8-Dichloro-5-methylquinoline is unique due to the specific positions of the chlorine atoms and the methyl group on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to other quinoline derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
CAS No. |
25413-17-6 |
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Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
6,8-dichloro-5-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3 |
InChI Key |
GRAUOVRJUHWLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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